ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based heterocyclic compound with a complex structure (Fig. 1). Key features include:
- 1,2,4-Triazole core: A nitrogen-rich heterocycle known for diverse biological activities.
- Furan-2-yl formamido methyl group: Introduces hydrogen-bonding capability via the formamide moiety and π-π interactions via the furan ring.
- Thioacetamide linker: Bridges the triazole and benzoate groups, contributing to conformational flexibility.
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O7S/c1-4-38-26(35)17-7-9-18(10-8-17)29-24(33)16-40-27-31-30-23(15-28-25(34)22-6-5-13-39-22)32(27)20-14-19(36-2)11-12-21(20)37-3/h5-14H,4,15-16H2,1-3H3,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWKEMRLRVPEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan and benzoate groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has shown promising results against various bacterial strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Pseudomonas aeruginosa | Moderate activity | |
| Candida albicans | Effective antifungal |
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been evaluated for its cytotoxic effects on cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.72 | Apoptosis induction | |
| A549 (Lung Cancer) | 20.45 | Cell cycle arrest |
Herbicidal Properties
Triazole compounds are also recognized for their herbicidal activities. This compound has been tested for its efficacy in weed management.
| Weed Species | Efficacy (%) | Application Rate (g/ha) | Reference |
|---|---|---|---|
| Amaranthus retroflexus | 85 | 200 | |
| Cynodon dactylon | 75 | 150 |
Molecular Modeling
Molecular docking studies have been conducted to understand the binding interactions of this compound with target enzymes involved in microbial resistance and cancer progression.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. The presence of the triazole ring is crucial for its interaction with biological targets.
Mechanism of Action
The mechanism by which ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and other functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Triazole Cores
a. Anti-Exudative Triazole Derivatives
- Example: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (). Structural Differences:
- The benzoate ester in the target compound contrasts with simpler acetamide side chains in analogues, affecting solubility (logP: ~3.5 vs. ~2.8) .
- Biological Activity :
- Anti-exudative activity in analogues is dose-dependent (10 mg/kg vs. diclofenac sodium at 8 mg/kg) . The target’s dimethoxyphenyl group may improve activity due to increased lipophilicity and membrane penetration .
b. Triazole-Benzoate Hybrids
- Example: Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate (Compound 20, ). Structural Differences:
- Both share a benzoate ester , but the target’s 2,5-dimethoxyphenyl group vs. phenyl in Compound 20 may influence π-π stacking.
- Physicochemical Properties :
- IR spectra show similar C=O stretches (~1711 cm⁻¹ for esters), but the target’s dimethoxy groups add unique C-O-C stretches (~1250 cm⁻¹) .
Substituent-Driven Activity Variations
Biological Activity
Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into its structural components:
- Molecular Formula : C18H20N4O4S
- Key Functional Groups :
- Triazole ring
- Dimethoxyphenyl moiety
- Furan derivative
- Sulfanyl group
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing triazole rings are known for their antifungal and antibacterial properties.
- Anticancer Potential : The presence of specific substituents can enhance the cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have shown to inhibit key inflammatory pathways.
Antimicrobial Activity
Studies on related triazole compounds suggest that they can inhibit the growth of various pathogens. For instance, triazole derivatives have been shown to affect the cell wall synthesis in fungi and inhibit bacterial growth by targeting specific enzymes involved in cell division.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Activity Type | Reference |
|---|---|---|---|
| Triazole Derivative A | Candida albicans | Antifungal | |
| Triazole Derivative B | Staphylococcus aureus | Antibacterial | |
| Triazole Derivative C | E. coli | Antibacterial |
Anticancer Activity
The anticancer effects of this compound may be attributed to its ability to induce apoptosis in cancer cells. In vitro studies have shown that similar compounds can significantly reduce cell viability in various cancer lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines:
- Cell Lines Tested : A431 (epidermoid carcinoma), HCT116 (colon cancer)
- Method : MTT assay was used to determine cell viability.
Results indicated a significant reduction in cell viability at concentrations as low as 25 µg/mL for certain derivatives.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with triazole moieties are known to inhibit enzymes like aromatase and topoisomerases.
- Induction of Apoptosis : Triggering apoptotic pathways through mitochondrial dysfunction and activation of caspases.
- Anti-inflammatory Pathways : Inhibition of cyclooxygenase (COX) enzymes leading to reduced prostaglandin synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
